Resolvin E2
Overview
Description
Resolvin E2 is a specialized pro-resolving mediator derived from eicosapentaenoic acid, an omega-3 polyunsaturated fatty acid. It plays a crucial role in the resolution of inflammation, a process essential for maintaining tissue homeostasis and protecting against chronic inflammatory diseases .
Mechanism of Action
Target of Action
Resolvin E2 (RvE2) is a specialized pro-resolving mediator derived from eicosapentaenoic acid . Its primary targets are leukocytes, specifically human neutrophils . These cells play a crucial role in the immune response, particularly in the context of inflammation .
Mode of Action
RvE2 interacts with its targets through G-protein–coupled receptors present on the surface of leukocytes . This interaction leads to several changes, including the regulation of chemotaxis of human neutrophils and the enhancement of phagocytosis and anti-inflammatory cytokine production .
Biochemical Pathways
RvE2 is part of a family of specialized pro-resolving mediators (SPMs) that are derived from polyunsaturated fatty acids via lipoxygenase (LO)-driven biochemical pathways . These mediators play a pivotal role in “turning off” pro-inflammatory signals, thereby prompting the timely resolution of inflammation .
Pharmacokinetics
It is known that rve2 is endogenously produced during self-limited murine peritonitis in both the initiation and resolution phases
Result of Action
The action of RvE2 results in several molecular and cellular effects. It regulates the chemotaxis of human neutrophils, enhances phagocytosis, and promotes the production of anti-inflammatory cytokines . These actions contribute to the resolution of inflammation and the restoration of tissue homeostasis .
Action Environment
The action, efficacy, and stability of RvE2 can be influenced by various environmental factors. For instance, the inflammatory milieu in which RvE2 is produced can affect its formation and impact . Additionally, RvE2 has been identified in the plasma of healthy human subjects, suggesting that it can function in a variety of physiological contexts .
Biochemical Analysis
Biochemical Properties
Resolvin E2 interacts with leukocyte G-protein–coupled receptors, as evidenced by the specific binding of radiolabeled RvE2 to neutrophils . It also rapidly downregulates surface expression of human leukocyte integrins in whole blood and dampens responses to platelet-activating factor .
Cellular Effects
This compound has potent effects on various types of cells and cellular processes. It regulates chemotaxis of human neutrophils and enhances phagocytosis and anti-inflammatory cytokine production . These actions appear to be mediated by leukocyte G-protein–coupled receptors .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with leukocyte G-protein–coupled receptors . This interaction leads to the regulation of chemotaxis of human neutrophils and enhancement of phagocytosis and anti-inflammatory cytokine production .
Temporal Effects in Laboratory Settings
This compound is endogenously produced during self-limited murine peritonitis in both the initiation and resolution phases . It carries potent leukocyte-directed actions throughout initiation and resolution in the innate inflammatory responses .
Metabolic Pathways
This compound is derived from eicosapentaenoic acid via lipoxygenase (LO)-driven biochemical pathways . It is part of the E-series of resolvins, which are recognized for their resolution-enhancing actions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Resolvin E2 can be synthesized from eicosapentaenoic acid through a series of enzymatic reactions involving lipoxygenases. The synthetic route typically involves the conversion of eicosapentaenoic acid to 18-hydroperoxy-eicosapentaenoic acid, followed by enzymatic reduction and epoxidation to form this compound .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes to enhance the yield and purity of the compound. These methods often employ genetically engineered microorganisms capable of producing high levels of eicosapentaenoic acid, which is then converted to this compound through controlled enzymatic reactions .
Chemical Reactions Analysis
Types of Reactions: Resolvin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of lipoxygenases.
Reduction: Enzymatic reduction using specific reductases.
Substitution: Involves nucleophilic substitution reactions, often under mild conditions to preserve the integrity of the compound.
Major Products Formed: The primary products formed from these reactions include various hydroxylated and epoxidized derivatives of this compound, which retain or enhance its biological activity .
Scientific Research Applications
Resolvin E2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of action of specialized pro-resolving mediators.
Biology: Investigated for its role in regulating immune cell functions, such as chemotaxis and phagocytosis.
Medicine: Explored for its potential therapeutic applications in treating chronic inflammatory diseases, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of anti-inflammatory drugs and dietary supplements
Comparison with Similar Compounds
Resolvin E2 is part of a broader family of specialized pro-resolving mediators, including:
Resolvin E1: Another derivative of eicosapentaenoic acid with similar anti-inflammatory properties.
Resolvin D1 and D2: Derived from docosahexaenoic acid, these compounds also play a role in resolving inflammation.
Protectins and Maresins: Other classes of specialized pro-resolving mediators with distinct biosynthetic pathways and biological activities
This compound is unique in its specific binding affinity and the range of immune responses it modulates, making it a valuable compound for therapeutic research and development .
Properties
IUPAC Name |
(5S,6E,8Z,11Z,14Z,16E,18R)-5,18-dihydroxyicosa-6,8,11,14,16-pentaenoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-18(21)14-11-9-7-5-3-4-6-8-10-12-15-19(22)16-13-17-20(23)24/h3-4,7-12,14-15,18-19,21-22H,2,5-6,13,16-17H2,1H3,(H,23,24)/b4-3-,9-7-,10-8-,14-11+,15-12+/t18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRHYAOSTOHNQA-NNQKPOSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC=CCC=CCC=CC=CC(CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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